N-(3-fluorophenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class, which is characterized by a fluorobenzyl group attached to the ninth position of the purine ring and an amino group at the sixth position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The compound can be synthesized from commercially available purine derivatives and 3-fluorobenzyl chloride. Its synthesis has been documented in various scientific literature, highlighting its relevance in drug design and development.
N-(3-fluorophenyl)-9H-purin-6-amine is classified as a purine derivative. Purines are a significant class of heterocyclic compounds that play crucial roles in biological processes, including serving as building blocks for nucleic acids.
The synthesis of N-(3-fluorophenyl)-9H-purin-6-amine typically involves several key steps:
The industrial production of this compound may utilize continuous flow reactors and automated systems to optimize yield and purity, ensuring efficient large-scale synthesis.
The molecular structure of N-(3-fluorophenyl)-9H-purin-6-amine features a purine ring system with specific substituents:
Techniques like X-ray crystallography and nuclear magnetic resonance spectroscopy are often employed to elucidate the detailed structure and confirm the identity of the compound .
N-(3-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions typical for purine derivatives:
These reactions are facilitated by varying conditions such as temperature, solvent choice, and the presence of catalytic agents, which significantly influence yields and product specificity.
The mechanism of action for N-(3-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorobenzyl group enhances binding affinity to these targets, while the dimethyl groups increase lipophilicity, aiding cellular membrane penetration. This compound can inhibit enzyme activity by binding to active sites or modulate receptor functions by acting as either an agonist or antagonist .
The physical properties include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like dimethylformamide |
Stability | Stable under standard laboratory conditions |
Relevant data on solubility and stability can influence its application in various formulations .
N-(3-fluorophenyl)-9H-purin-6-amine has several scientific uses:
Regioselective functionalization of the purine scaffold is critical for synthesizing pharmacologically active derivatives like N-(3-fluorophenyl)-9H-purin-6-amine. The C2, C6, and C8 positions exhibit distinct reactivities due to electronic asymmetry, enabling targeted modifications. Metalation using bulky amide bases represents a powerful strategy for site-selective functionalization. Zinc or magnesium TMP-amide bases (TMP = 2,2,6,6-tetramethylpiperidide) enable direct metalation at C8 or C6, permitting subsequent electrophilic trapping to install diverse functional groups. This approach achieves excellent regioselectivity (>20:1 C8:C6 ratio for certain substrates) and tolerates halogen substituents essential for downstream cross-coupling [3]. For C6-functionalized purines, selective halogenation at C2 or C8 positions can be achieved under controlled conditions, leveraging the differential acidity of purine protons. 2,6-Dichloropurine serves as a versatile precursor where chlorine at C6 is 200-fold more reactive toward nucleophilic displacement than C2, enabling sequential substitutions [5] [8].
Table 1: Regioselective Functionalization Methods for Purine Derivatives
Target Position | Method | Key Reagent/Conditions | Selectivity | Applications |
---|---|---|---|---|
C8 | Directed metalation | TMP₂Zn·2MgCl₂·2LiCl, -40°C to RT | >20:1 vs C6 | Introduction of alkyl, aryl, carbonyl |
C6 | Nucleophilic displacement | Amines, 80-120°C, polar aprotic solvents | >100:1 vs C2 | Synthesis of 6-aminopurines |
C2 | Sequential halogenation | NCS/NBS, 0°C, controlled stoichiometry | >50:1 vs C8 | Installation of orthogonal halogens |
Three-component domino reactions offer alternative pathways for C6 functionalization. The Heck-Negishi coupling sequence enables direct alkylation at C6 by trapping alkylpalladium intermediates generated from acrylates with organozinc reagents. This method installs carbon substituents at C6 in moderate to good yields (55-82%) while maintaining the integrity of the fluorophenylamino group at N1 [7].
Palladium-catalyzed cross-coupling reactions enable precise modification at the C9 position, critical for optimizing pharmacological properties. The Negishi coupling using organozinc reagents demonstrates particular utility for introducing alkyl and aryl groups. Key intermediates like 2,6-dichloro-9H-purine undergo efficient C9 alkylation under mild Pd catalysis (Pd(PPh₃)₄, 5 mol%) in THF at 60°C, achieving 65-85% yields for cyclopropylmethyl, benzyl, and substituted alkyl chains. This method preserves chloro leaving groups at C2 and C6 for subsequent derivatization [5] [7]. For electron-deficient purine systems, Stille couplings employing trimethylstannyl reagents provide enhanced efficiency in installing aromatic substituents at C9, though requiring rigorous exclusion of oxygen.
The reactivity order in polyhalogenated purines follows C9 > C6 > C2, enabling sequential functionalization. After C9 alkylation, selective amination at C6 occurs 50-fold faster than at C2, allowing orthogonal modification. This sequential strategy was employed in synthesizing 2,6,9-trisubstituted purine libraries for kinase inhibition studies, where C9 cyclopropylmethyl derivatives exhibited optimal binding to Bcr-Abl kinase hydrophobic pockets [5]. Recent advances employ Buchwald precatalysts (e.g., Pd-XPhos) for coupling secondary alkyl halides at C9, traditionally challenging due to β-hydride elimination. This expansion enables installation of sterically demanding groups that modulate target selectivity.
Microwave irradiation dramatically enhances nucleophilic aromatic substitution (SNAr) at the C6 position of chloropurines, providing rapid access to N-(3-fluorophenyl)-9H-purin-6-amine derivatives. Compared to conventional heating, microwave-assisted reactions reduce processing times from hours to minutes while improving yields and purity. A standardized protocol involves reacting 6-chloro-9H-purine precursors with amines (1.1 equiv) and diisopropylethylamine (DIPEA, 1.1 equiv) in ethanol at 120°C under 150W microwave irradiation for 10 minutes. This method achieves 72-83% yields for various aniline derivatives, including 3-fluoroaniline, versus 58-75% yields obtained through conventional heating at 75°C for 16 hours [9].
Table 2: Microwave vs. Conventional Amination Conditions for C-6 Functionalization
Amine | Method | Conditions | Time | Yield (%) | Byproducts |
---|---|---|---|---|---|
3-Fluoroaniline | Microwave | EtOH, 120°C, 150W, DIPEA | 10 min | 80 | <5% regioisomers |
3-Fluoroaniline | Conventional | BuOH, 75°C, DIPEA | 16 h | 58 | 15-20% dehalogenated purine |
Cyclohexylamine | Microwave | EtOH, 120°C, 150W, DIPEA | 10 min | 83 | Negligible |
Benzylamine | Conventional | EtOH, 75°C, excess amine | 16 h | 65 | 10-12% bis-alkylation |
Mechanistically, microwave dielectric heating facilitates faster molecular rotation and collision frequency, accelerating the SNAr pathway. The method accommodates sterically hindered amines (e.g., tert-butylamine) and functionalized substrates like 9-TBDMS-protected purines without desilylation. When applied to 2-chloro-6-iodopurine derivatives, chemoselective amination occurs exclusively at C6 due to superior leaving group ability of iodide, enabling subsequent cross-coupling at C2 [8] [9]. Scale-up challenges include heterogeneous mixing in sealed vessels, addressed through segmented flow reactors enabling kilogram-scale production.
Buchwald-Hartwig amination provides a versatile route for direct N-arylation of purines, enabling efficient installation of the 3-fluorophenyl group at C6. This Pd-catalyzed cross-coupling overcomes limitations of classical SNAr with electron-neutral aryl amines. Third-generation catalyst systems employing RuPhos or XPhos ligands allow coupling of 6-chloro-9H-purine with 3-fluoroaniline at 100°C in dioxane, using Cs₂CO₃ as base. Optimized conditions achieve >85% yield with <5% hydrodehalogenation byproduct, a significant improvement over first-generation catalysts limited to electron-deficient anilines [4].
The catalytic cycle involves oxidative addition of Pd(0) to the C6-Cl bond, followed by coordination and deprotonation of the amine. Reductive elimination forms the C6-N bond while regenerating the catalyst. Chelating dialkylbiaryl phosphine ligands (e.g., RuPhos) suppress β-hydride elimination—the major side reaction—by stabilizing the Pd(II) intermediate. This stabilization is particularly crucial for primary aryl amines like 3-fluoroaniline, which exhibit higher propensity for hydrodehalogenation under suboptimal conditions [4].
Functional group tolerance includes ester, nitrile, and protected alcohols, enabling late-stage diversification. When applied to 9-alkylated purine scaffolds, the reaction proceeds without N9 dealkylation, confirming chemoselectivity. For industrial-scale synthesis, continuous flow implementations reduce Pd loading to 0.3 mol% while maintaining yields >80%, significantly improving cost efficiency. This methodology has been extended to synthesizing libraries of N6-(hetero)aryl adenosines for receptor binding studies, demonstrating its broad applicability in medicinal chemistry [4] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3